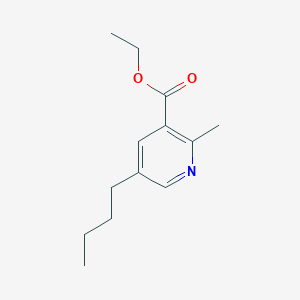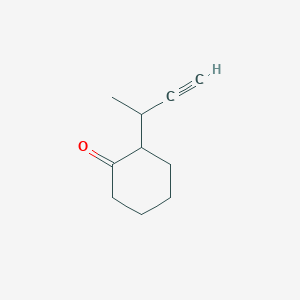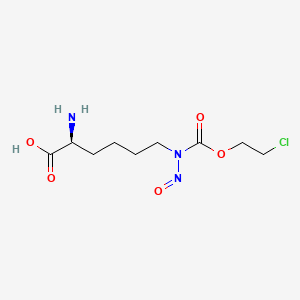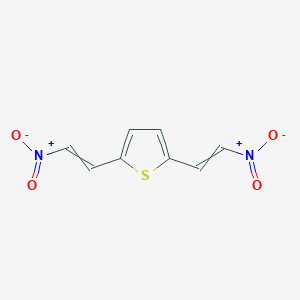
2,5-Bis(2-nitroethenyl)thiophene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Bis(2-nitroethenyl)thiophene is an organic compound that belongs to the class of thiophene derivatives Thiophene is a five-membered aromatic ring containing one sulfur atom The compound this compound is characterized by the presence of two nitroethenyl groups attached to the 2 and 5 positions of the thiophene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis(2-nitroethenyl)thiophene typically involves the nitration of thiophene derivatives. One common method is the reaction of thiophene with nitric acid and acetic acid, which generates 2-nitrothiophene. Subsequent nitration steps lead to the formation of 2,5-dinitrothiophene . The nitro groups can then be converted to nitroethenyl groups through a series of reactions involving aldehydes and base-catalyzed condensation reactions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale nitration processes followed by purification steps to isolate the desired compound. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
2,5-Bis(2-nitroethenyl)thiophene undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The nitroethenyl groups can participate in substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) are commonly used in hydrogenation reactions.
Substitution: Nucleophiles such as amines or thiols can react with the nitroethenyl groups under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted thiophene derivatives with various functional groups.
Applications De Recherche Scientifique
2,5-Bis(2-nitroethenyl)thiophene has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex thiophene derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of organic semiconductors, organic light-emitting diodes (OLEDs), and other electronic materials
Mécanisme D'action
The mechanism of action of 2,5-Bis(2-nitroethenyl)thiophene involves its interaction with molecular targets and pathways. The nitroethenyl groups can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. These interactions can result in the modulation of cellular pathways and biological activities. The specific molecular targets and pathways involved depend on the context of its application, such as its use in medicinal chemistry or material science .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,5-Bis(phenylethynyl)thiophene: A compound with phenylethynyl groups instead of nitroethenyl groups.
2,5-Bis(benzoxazolyl)thiophene: A compound with benzoxazolyl groups attached to the thiophene ring.
2,5-Bis(thienyl)thiophene: A compound with additional thiophene rings attached to the central thiophene ring
Uniqueness
2,5-Bis(2-nitroethenyl)thiophene is unique due to the presence of nitroethenyl groups, which impart distinct chemical reactivity and potential biological activities. The nitro groups can participate in redox reactions, making the compound useful in various applications, including as a precursor for the synthesis of other functionalized thiophene derivatives.
Propriétés
Numéro CAS |
92573-14-3 |
|---|---|
Formule moléculaire |
C8H6N2O4S |
Poids moléculaire |
226.21 g/mol |
Nom IUPAC |
2,5-bis(2-nitroethenyl)thiophene |
InChI |
InChI=1S/C8H6N2O4S/c11-9(12)5-3-7-1-2-8(15-7)4-6-10(13)14/h1-6H |
Clé InChI |
IARLYRUOJDVOTR-UHFFFAOYSA-N |
SMILES canonique |
C1=C(SC(=C1)C=C[N+](=O)[O-])C=C[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


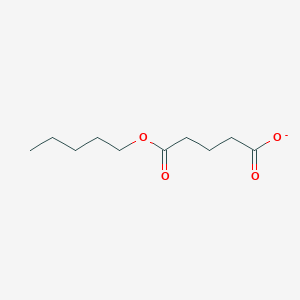
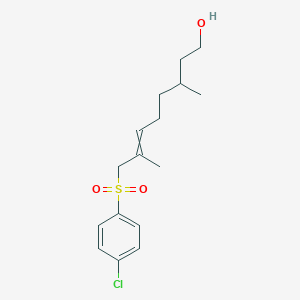
![4-{[(2-Methoxyethoxy)carbonyl]oxy}benzoic acid](/img/structure/B14354401.png)
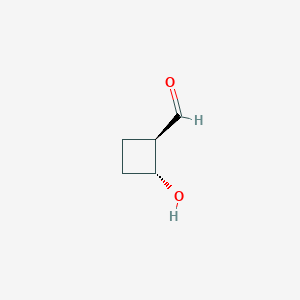
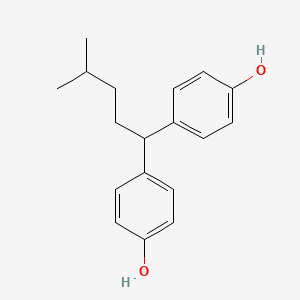
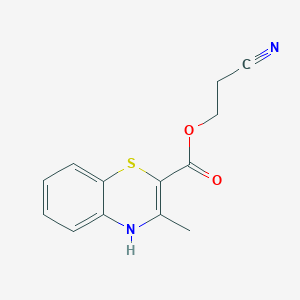
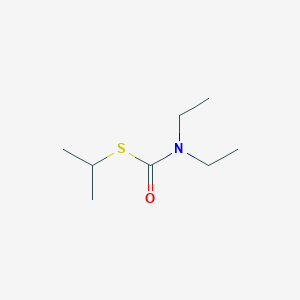
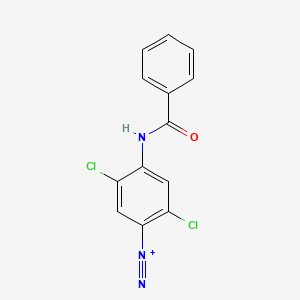
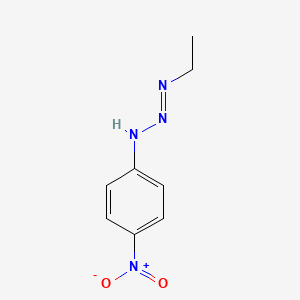
![[1,1'-Biphenyl]-3-YL octanoate](/img/structure/B14354433.png)
![2-[(2,5-Dihydroxyphenyl)sulfanyl]-6-sulfanylbenzene-1,4-diol](/img/structure/B14354437.png)
